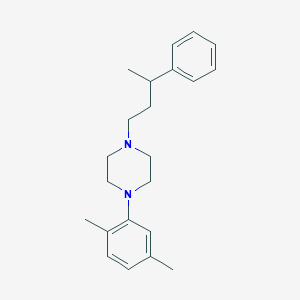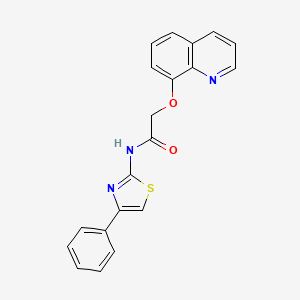
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide, also known as CGP 3466B, is a neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have a significant impact on the biochemical and physiological processes in the brain, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a group of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins, which play a crucial role in maintaining the structure and function of the brain. By inhibiting the activity of MMPs, this compound 3466B may help to protect the brain from damage caused by various factors.
Biochemical and physiological effects:
This compound 3466B has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can reduce oxidative stress, inflammation, and excitotoxicity, all of which are associated with various neurological disorders. Additionally, this compound 3466B has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
实验室实验的优点和局限性
One advantage of using N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, it has been shown to have a neuroprotective effect in a variety of animal models, making it a promising candidate for further research. However, one limitation of using this compound 3466B in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
未来方向
There are several future directions for research on N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B. One area of interest is its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, further research is needed to better understand the exact mechanism of action of this compound 3466B and to identify any potential side effects or limitations of its use. Finally, future studies may also investigate the use of this compound 3466B in combination with other neuroprotective agents to determine whether this may enhance its therapeutic effects.
合成方法
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexylamine, followed by the addition of N,N-dimethylglycine. The resulting intermediate product is then treated with thionyl chloride and ammonia to yield the final product.
科学研究应用
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that this compound 3466B has a neuroprotective effect, which means it can protect the brain from damage caused by various factors, including oxidative stress, inflammation, and excitotoxicity.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-8-7-11(16)9-13(14)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMPKGIWLBIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)
![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)
![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
